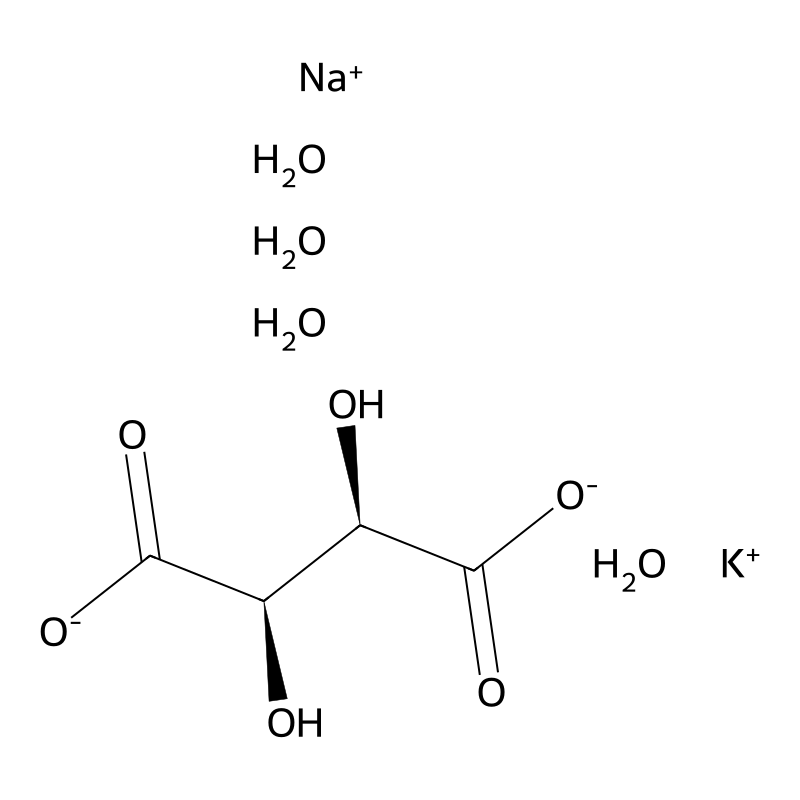

Potassium sodium tartrate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOLUBLE IN HOT WATER

Insol in alcohol

SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Fehling's solution

This solution, containing sodium potassium tartrate tetrahydrate, copper sulfate, and sodium hydroxide, is used to distinguish between aldose and ketose sugars. Aldoses are reducing sugars, meaning they can donate electrons, and react with Fehling's solution to form a red copper precipitate. Ketoses, on the other hand, do not readily donate electrons and do not produce this color change [Source: ].

Biuret reagent

This reagent, containing sodium potassium tartrate tetrahydrate, sodium hydroxide, and copper sulfate, helps detect the presence of peptide bonds (amide linkages) in proteins. When a protein solution is mixed with Biuret reagent, a violet or purple color indicates the presence of peptide bonds [Source: ].

Other Applications in Research

Beyond its role in detecting functional groups, sodium potassium tartrate tetrahydrate plays a role in other scientific research applications:

Organic synthesis

This compound can be used to break up emulsions in aqueous workups, which are processes used to separate organic and aqueous phases during the synthesis of organic compounds [Source: ].

Precipitation

Sodium potassium tartrate tetrahydrate can be used as a precipitating agent in the crystallization and X-ray analysis of certain substances, such as strictosidine synthase, an enzyme involved in the biosynthesis of alkaloids [Source: ].

Potassium sodium tartrate tetrahydrate, also known as Rochelle salt or Seignette salt, is a double salt composed of potassium and sodium tartrate. Its chemical formula is , with a molar mass of approximately 282.23 g/mol. This compound appears as a colorless to white crystalline solid and is highly soluble in water, with solubility around 630 g/L at room temperature. The melting point of potassium sodium tartrate tetrahydrate ranges from 70 to 80 °C, and it exhibits a pH value between 7.0 and 8.5 when dissolved in water .

Additionally, it can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of tartaric acid and the respective alkali metal hydroxides .

Potassium sodium tartrate tetrahydrate has been studied for its biological activities, particularly in the context of protein crystallization. It is commonly used as a precipitating agent in the purification of proteins and enzymes due to its ability to stabilize protein structures during crystallization processes. Furthermore, it has shown potential antioxidant properties, which may contribute to its use in various biochemical applications .

The synthesis of potassium sodium tartrate tetrahydrate can be achieved through several methods:

- Neutralization Reaction: Tartaric acid can be neutralized with potassium hydroxide and sodium hydroxide to yield potassium sodium tartrate.

- Evaporation Method: A solution containing both potassium and sodium salts of tartaric acid can be evaporated slowly to allow crystallization of the tetrahydrate form.

- Recrystallization: Existing samples of potassium sodium tartrate can be recrystallized from water to obtain high-purity tetrahydrate crystals .

Potassium sodium tartrate tetrahydrate has diverse applications across various fields:

- Laboratory Reagent: It is widely used in laboratories for protein crystallization and as a buffering agent.

- Food Industry: Employed as a stabilizer for certain food products.

- Pharmaceuticals: Utilized in the formulation of various medications due to its buffering capacity.

- Ferroelectric Materials: Exhibits ferroelectric properties and is used in certain electronic applications .

Studies have shown that potassium sodium tartrate tetrahydrate interacts with various biological molecules, influencing their stability and activity. Its role as a precipitating agent in protein purification highlights its ability to modulate protein interactions. Additionally, research indicates potential interactions with metal ions, which may affect its solubility and biological effects .

Several compounds share similarities with potassium sodium tartrate tetrahydrate, notably:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Tartrate | C₄H₄NaO₆ | Only contains sodium; used primarily in food. |

| Potassium Tartrate | C₄H₄K₂O₆ | Contains only potassium; used in food applications. |

| Calcium Tartrate | C₄H₄CaO₆ | Forms less soluble salts; used in dietary supplements. |

| Ammonium Tartrate | C₄H₄N₂O₆ | Used in specific biochemical applications. |

Potassium sodium tartrate tetrahydrate is unique due to its dual cation composition (potassium and sodium), which provides distinct properties advantageous for specific biochemical applications, particularly in protein crystallization processes .

Physical Description

Color/Form

CRYSTALS ARE OFTEN COATED WITH WHITE POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Melting Point

90-100 °C

UNII

Therapeutic Uses

... AS SALINE CATHARTIC ... /IT PRODUCES/ WATERY EVACUATION IN 2-6 HR ... /IT IS MOST EFFECTIVE IF TAKEN WITH SUBSTANTIAL AMT (AT LEAST 240 ML) OF FLUID ON EMPTY STOMACH.

TO REMOVE THE TOXIC MATERIAL IN SOME CASES OF POISONING. ... USEFUL IN ELIMINATING PARASITES & TOXIC VERMIFUGE AFTER ANTHELMINTIC THERAPY.

Associated Chemicals

Wikipedia

Drug Warnings

Use Classification

SEQUESTRANT; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

BY REACTING DOUBLE MOLAR PORTION OF POTASSIUM BITARTRATE WITH HOT SOLN OF SODIUM CARBONATE.

General Manufacturing Information

INCOMPATIBILITIES: /INCOMPATIBLE WITH/ ACIDS, CALCIUM OR LEAD SALTS, MAGNESIUM SULFATE, SILVER NITRATE. /SODIUM POTASSIUM TARTRATE TETRAHYDRATE/

INCOMPATIBILITIES: ACIDS CAUSE PRECIPITATION OF POTASSIUM BITARTRATE. MAGNESIUM SULFATE AND CALCIUM SALTS PRODUCE A PRECIPITATE.

A salt of L(+)-tartaric acid

Analytic Laboratory Methods

NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/

NIOSH Method 173. Analyte: Potassium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.002 ug/ml and sensitivity of 0.04 ug/ml. The working range for a precision better than 3% RSD/CV is 0.1-2.0 ug/ml. Interferences: Spectral, ionization, chemical, physical interferences. /Potassium/

Method 3500-Potassium C. Inductively Coupled Plasma Method for the determination of potassium in water and wastewater. Trace amounts of potassium can be determined in either a direct-reading or internal-standard type of flame photometer at a wavelength of 766.5 nm. Magnesium begins to interfere when the magnesium-to-potassium ratio exceeds 100:1. Minimum detectable concentration: Potassium levels of approximately 0.1 mg/l can be determined. A synthetic sample containing 3.1 mg potassium/l was analyzed in 33 laboratories by the flame photometric method, with a relative standard deviation of 15.5% and a relative error of 2.3%. /Potassium/

For more Analytic Laboratory Methods (Complete) data for SODIUM POTASSIUM TARTRATE (9 total), please visit the HSDB record page.